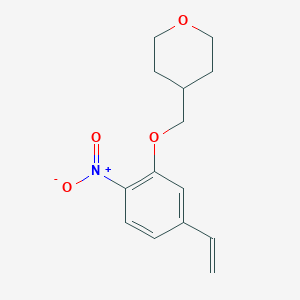

4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran

Description

4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran is a heterocyclic compound featuring a tetrahydro-2H-pyran core substituted with a 2-nitro-5-vinylphenoxymethyl group. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.30 g/mol . Nitro groups are strongly electron-withdrawing, enhancing electrophilic substitution reactivity, while the vinyl group offers sites for polymerization or addition reactions. This compound is likely used as a synthetic intermediate in pharmaceuticals or fine chemicals, leveraging the tetrahydro-2H-pyran moiety’s role as a protecting group or scaffold .

Properties

IUPAC Name |

4-[(5-ethenyl-2-nitrophenoxy)methyl]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-2-11-3-4-13(15(16)17)14(9-11)19-10-12-5-7-18-8-6-12/h2-4,9,12H,1,5-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUDUNMRTGPGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a tetrahydropyran derivative reacts with a nitrovinylphenoxy compound under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a suitable catalyst.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Hydrogen gas, platinum or palladium catalyst.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-((2-Amino-5-vinylphenoxy)methyl)tetrahydro-2H-pyran.

Reduction: 4-((2-Nitro-5-ethylphenoxy)methyl)tetrahydro-2H-pyran.

Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran is in medicinal chemistry, particularly in the development of anticancer agents.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to this compound can induce apoptosis in tumor cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for the synthesis of more complex molecules.

Synthetic Applications

- Caged Compounds : The compound can be used to synthesize caged compounds that release biologically active agents upon irradiation. This property is particularly useful in photochemistry and drug delivery systems .

- Functionalization : The presence of the vinyl group allows for further functionalization through various reactions such as cross-coupling and polymerization, enabling the creation of new materials with tailored properties .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science.

Polymer Chemistry

The compound can be utilized in the production of polymers with specific functionalities. Its vinyl group facilitates polymerization processes, leading to materials that can be engineered for specific applications such as coatings or adhesives.

Comparison Table of Applications

| Application Area | Specific Use | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis via ROS generation |

| Organic Synthesis | Intermediate for complex molecule synthesis | Vinyl group allows for further functionalization |

| Materials Science | Production of specialized polymers | Facilitates polymerization processes |

Mechanism of Action

The mechanism of action of 4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group can also participate in reactions with nucleophiles, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares 4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran with structurally related tetrahydro-2H-pyran derivatives:

Physicochemical Properties

- Polarity and Solubility: The nitro group in the target compound increases polarity compared to methoxy- or alkyl-substituted analogs (e.g., compound 72), likely reducing solubility in non-polar solvents. Styryl-substituted derivatives (e.g., compound 73) may exhibit enhanced lipophilicity .

- Stability : Nitro groups can confer thermal instability or sensitivity to reducing conditions, whereas methoxy and styryl groups are generally more stable under standard synthetic conditions .

Biological Activity

4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran is a complex organic compound notable for its unique structural features, which include a tetrahydropyran ring and a nitrovinylphenoxy substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.35 g/mol. The presence of the nitro group and vinyl functionality enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

- Electrophilic Reactions : The vinyl group can participate in nucleophilic attacks, affecting various cellular pathways and potentially leading to apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains.

- Anticancer Properties : Investigations have shown that it may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly towards MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

Case Studies

- Study on Antimicrobial Properties : A research team conducted experiments on various derivatives of tetrahydropyran compounds, including this compound. They reported promising results indicating that modifications in the chemical structure could enhance antibacterial activity against resistant strains .

- Clinical Trials for Anticancer Applications : A recent clinical trial explored the efficacy of compounds similar to this compound in combination therapies for lung cancer patients. Results showed improved patient outcomes when used alongside traditional chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.